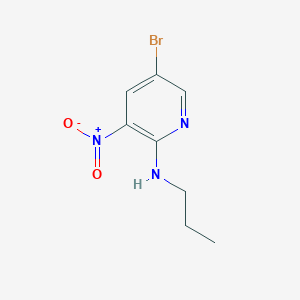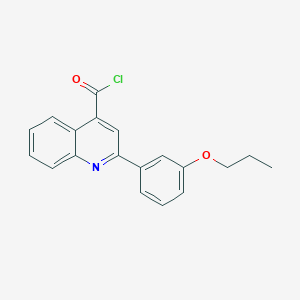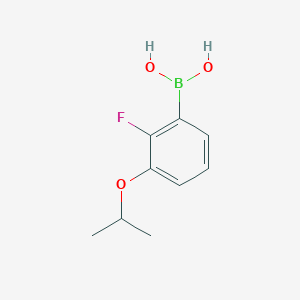
2-Fluoro-3-isopropoxyphenylboronic acid
Übersicht
Beschreibung
2-Fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula CHBFO. It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .
Synthesis Analysis
The synthesis of 2-Fluoro-3-isopropoxyphenylboronic acid can be achieved through various methods. One such method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-isopropoxyphenylboronic acid is characterized by the presence of boron, fluorine, oxygen, and carbon atoms. The compound has a relatively stable structure, which contributes to its wide range of applications .Chemical Reactions Analysis
2-Fluoro-3-isopropoxyphenylboronic acid is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . It can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis
2-Fluoro-3-isopropoxyphenylboronic acid has a density of 1.2±0.1 g/cm³, a boiling point of 338.7±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 158.7±30.7 °C .Wissenschaftliche Forschungsanwendungen
Medicine: Drug Development and Imaging
2-Fluoro-3-isopropoxyphenylboronic acid: plays a significant role in medicinal chemistry, particularly in the development of new pharmaceuticals. The fluorine atom in the compound contributes to the creation of drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . Additionally, it is used to improve the chemical properties of medications and imaging agents, with fluorine atoms being crucial for PET imaging in early disease detection .
Material Science: Functional Chemical Materials
In material science, this compound is utilized to create phenylboronic-acid-based functional chemical materials . These materials are instrumental in fluorescence imaging and tumor therapy, enhancing the specificity and sensitivity of cancer diagnosis and treatment .
Environmental Science: PFAS Analysis
2-Fluoro-3-isopropoxyphenylboronic acid: is related to per- and polyfluoroalkyl substances (PFAS), which are environmental contaminants. Research on PFAS, including compounds like this one, is crucial for understanding their long-term environmental impact, including bioaccumulation and migration to marine sediments .
Analytical Chemistry: Spectroscopy and Chromatography
This compound is valuable in analytical chemistry for its role in spectroscopy and chromatography. It helps in the identification and quantification of various substances, providing insights into their chemical properties and behaviors .
Agriculture: Crop Protection and Soil Science
In agriculture, 2-Fluoro-3-isopropoxyphenylboronic acid can be used for the synthesis of compounds that protect crops from pests and diseases. It also contributes to soil science by helping to understand soil chemistry and nutrient availability .
Biochemistry: Enzyme Inhibition and Protein Interaction
Finally, in biochemistry, this compound is involved in enzyme inhibition and protein interaction studies. It aids in the understanding of biological pathways and the development of inhibitors that can regulate enzyme activity .
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-isopropoxyphenylboronic acid primarily involves its participation in Suzuki–Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .
Zukünftige Richtungen
The future directions for 2-Fluoro-3-isopropoxyphenylboronic acid are largely dependent on the development of new synthesis methods and applications. For instance, the development of more efficient and environmentally friendly methods for Suzuki–Miyaura coupling could increase the demand for this compound .
Eigenschaften
IUPAC Name |
(2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPLNUWFRHWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674615 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-isopropoxyphenylboronic acid | |
CAS RN |
855230-63-6 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




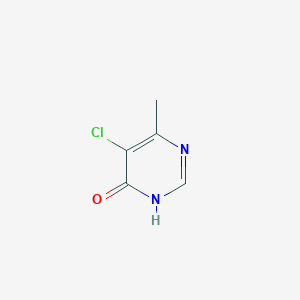


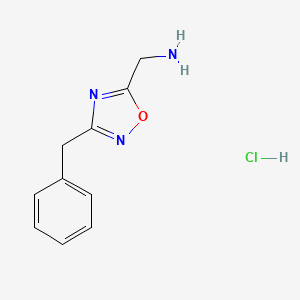
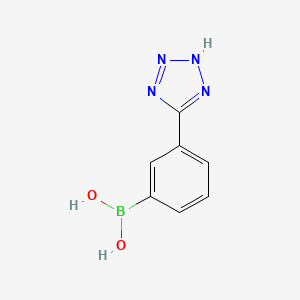
![N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1530980.png)

![6-[(morpholin-4-yl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1530984.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
